molecular formula C18H30FNOSi B3049544 (3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine CAS No. 2098633-23-7

(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine

Cat. No.: B3049544
CAS No.: 2098633-23-7
M. Wt: 323.5
InChI Key: WNYSAAIULUEVSO-RDJZCZTQSA-N
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Description

(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Protection with TBDMS Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets. The TBDMS group provides steric protection, while the fluorophenyl group can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-phenylpiperidine: Lacks the fluorine atom, which can significantly alter its reactivity and interactions.

    (3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-chlorophenyl)piperidine: Contains a chlorine atom instead of fluorine, affecting its electronic properties.

Uniqueness

The presence of the fluorophenyl group in (3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine imparts unique electronic and steric properties, making it distinct from its analogs. This can lead to different reactivity patterns and biological activities, highlighting its importance in research and development.

Properties

IUPAC Name

tert-butyl-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30FNOSi/c1-18(2,3)22(4,5)21-13-15-12-20-11-10-17(15)14-6-8-16(19)9-7-14/h6-9,15,17,20H,10-13H2,1-5H3/t15-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYSAAIULUEVSO-RDJZCZTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CNCCC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1CNCC[C@H]1C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30FNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120517
Record name Piperidine, 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4-fluorophenyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098633-23-7
Record name Piperidine, 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4-fluorophenyl)-, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2098633-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4-fluorophenyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 3
(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 4
(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 5
(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 6
(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine

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